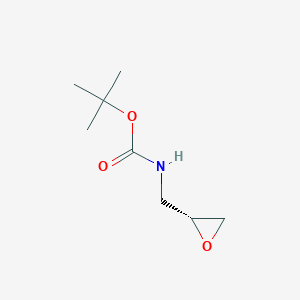

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Vue d'ensemble

Description

®-tert-Butyl (oxiran-2-ylmethyl)carbamate is a chiral compound that features an oxirane ring and a carbamate group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxirane ring makes it a versatile intermediate for further chemical transformations.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives containing an amino alcohol residue, have been found to exhibit diverse biological activities . These compounds interact with various targets, including enzymes like fatty acid amide hydrolase (FAAH) , which plays a crucial role in the degradation of bioactive fatty acid amides .

Mode of Action

It’s likely that the compound interacts with its target through the oxirane ring, a three-membered cyclic ether. The oxirane ring is highly reactive and can undergo various chemical reactions such as nucleophilic substitution and epoxide ring-opening.

Biochemical Pathways

For instance, indole derivatives containing an amino alcohol residue have been shown to exhibit anti-prionic activity, which is important for the treatment of neurodegenerative disorders .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Compounds with similar structures have been found to exhibit diverse biological activities, including anti-prionic activity and potential use in the treatment of alzheimer’s disease .

Action Environment

The action, efficacy, and stability of ®-tert-Butyl (oxiran-2-ylmethyl)carbamate can be influenced by various environmental factors. For instance, the temperature and presence of other chemical agents can affect the rate of reactions involving the compound . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (oxiran-2-ylmethyl)carbamate typically involves the reaction of ®-glycidol with tert-butyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction proceeds as follows:

Starting Materials: ®-glycidol and tert-butyl isocyanate.

Reaction Conditions: The reaction is typically conducted at room temperature in an inert solvent like dichloromethane.

Catalyst/Base: Triethylamine is commonly used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of ®-tert-Butyl (oxiran-2-ylmethyl)carbamate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

®-tert-Butyl (oxiran-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: Reduction of the carbamate group can yield amines.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening products.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are used for the oxidation of the oxirane ring.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for the reduction of the carbamate group.

Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under basic conditions.

Major Products Formed

Diols: Formed from the oxidation of the oxirane ring.

Amines: Resulting from the reduction of the carbamate group.

Substituted Products: Various substituted alcohols or ethers formed from nucleophilic substitution reactions.

Applications De Recherche Scientifique

®-tert-Butyl (oxiran-2-ylmethyl)carbamate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

Materials Science: The compound is utilized in the development of polymers and resins with specific properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: Used in the production of coatings and adhesives due to its reactive oxirane ring.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-tert-Butyl (oxiran-2-ylmethyl)carbamate: The enantiomer of the compound, differing in the spatial arrangement of atoms.

tert-Butyl (oxiran-2-ylmethyl)carbamate: The racemic mixture containing both ® and (S) enantiomers.

tert-Butyl (2-hydroxyethyl)carbamate: Lacks the oxirane ring but contains a similar carbamate group.

Uniqueness

®-tert-Butyl (oxiran-2-ylmethyl)carbamate is unique due to its chiral nature and the presence of both an oxirane ring and a carbamate group. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic organic chemistry.

Activité Biologique

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate, a compound with the molecular formula C₁₅H₂₁NO₃ and a molecular weight of approximately 263.34 g/mol, has garnered attention for its biological activities and potential applications in medicinal chemistry. This article reviews its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound features a tert-butyl group attached to a carbamate functional group alongside an oxirane (epoxide) moiety. The presence of the oxirane ring enhances its reactivity, making it useful in various synthetic organic chemistry applications. Several synthetic methods have been reported for producing this compound, including reactions involving nucleophiles and electrophiles that help elucidate its mechanism of action .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as:

- Antimicrobial Agent : Some derivatives exhibit significant inhibitory effects against bacterial enzymes, particularly the MenA enzyme involved in menaquinone biosynthesis in Mycobacterium tuberculosis.

- Catalytic Activity : It has shown promising results as a catalyst in organic reactions, enhancing the efficiency of certain transformations .

1. Antimicrobial Activity

A study highlighted that carbamate analogs similar to this compound demonstrated improved MenA enzyme inhibitory activity compared to their alcohol counterparts. This suggests that structural modifications can significantly enhance antimicrobial efficacy against non-replicating M. tuberculosis strains .

2. Catalytic Applications

Research indicated that the addition of co-catalysts significantly improved the catalytic activity of systems involving this compound. For instance, experiments showed full conversion of starting materials when using this compound in conjunction with specific catalysts, although by-products were also formed .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate | C₁₅H₂₁NO₃ | Contains a phenylethyl group; used in similar synthetic routes. |

| tert-Butyl ((S)-4-Methyl-1-(R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate | C₁₄H₂₅NO₄ | Features methyl substitution; offers different reactivity patterns. |

| tert-Butyl N-(2-oxiranylmethyl)carbamate | C₁₅H₂₁NO₃ | Similar carbamate structure; utilized for various synthetic applications. |

Propriétés

IUPAC Name |

tert-butyl N-[[(2R)-oxiran-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBGKXNNTNBRBH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440294 | |

| Record name | (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149057-20-5 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-oxiranylmethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149057-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, [(2R)-oxiranylmethyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.